molecular formula C25H48O4 B15220167 Pentacosanedioic acid

Pentacosanedioic acid

Cat. No.: B15220167
M. Wt: 412.6 g/mol
InChI Key: VHDHONCVIHDOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula HOOC(CH₂)₂₃COOH It is a saturated fatty acid with 25 carbon atoms and two carboxyl groups at each end of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

Pentacosanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxyl groups can be further oxidized to produce carbon dioxide and water.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Esterification: The carboxyl groups can react with alcohols in the presence of acid catalysts to form esters.

    Amidation: The carboxyl groups can react with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Esterification: Alcohols and acid catalysts such as sulfuric acid (H₂SO₄).

    Amidation: Amines and coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Pentacosane-1,25-diol.

    Esterification: Pentacosanedioate esters.

    Amidation: this compound amides.

Scientific Research Applications

Pentacosanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Pentacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:

    Dodecanedioic acid (C₁₂H₂₂O₄): A shorter-chain dicarboxylic acid used in the production of nylon and other polymers.

    Hexadecanedioic acid (C₁₆H₃₀O₄): Another long-chain dicarboxylic acid with applications in the synthesis of lubricants and plasticizers.

    Octadecanedioic acid (C₁₈H₃₄O₄): Used in the production of polyesters and as a corrosion inhibitor.

This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Its extended structure allows for the formation of more flexible and durable polymers, making it valuable in high-performance material applications .

Properties

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

pentacosanedioic acid

InChI

InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29)

InChI Key

VHDHONCVIHDOAO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O

Origin of Product

United States

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